6-(Dimethylcarbamoyl)nicotinic acid

Factor Xa inhibition CYP3A4 inhibition structure–activity relationship

6-(Dimethylcarbamoyl)nicotinic acid (IUPAC: 6-(dimethylcarbamoyl)pyridine-3-carboxylic acid) is a heterocyclic building block with molecular formula C₉H₁₀N₂O₃ and molecular weight 194.19 g·mol⁻¹. It consists of a pyridine-3-carboxylic acid core bearing a dimethylcarbamoyl substituent at the 6-position.

Molecular Formula C9H10N2O3
Molecular Weight 194.19
CAS No. 288083-60-3
Cat. No. B2729519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dimethylcarbamoyl)nicotinic acid
CAS288083-60-3
Molecular FormulaC9H10N2O3
Molecular Weight194.19
Structural Identifiers
SMILESCN(C)C(=O)C1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C9H10N2O3/c1-11(2)8(12)7-4-3-6(5-10-7)9(13)14/h3-5H,1-2H3,(H,13,14)
InChIKeySDZYBFWUMWGSNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Dimethylcarbamoyl)nicotinic acid (CAS 288083-60-3): Chemical Identity and Procurement-Relevant Properties


6-(Dimethylcarbamoyl)nicotinic acid (IUPAC: 6-(dimethylcarbamoyl)pyridine-3-carboxylic acid) is a heterocyclic building block with molecular formula C₉H₁₀N₂O₃ and molecular weight 194.19 g·mol⁻¹ . It consists of a pyridine-3-carboxylic acid core bearing a dimethylcarbamoyl substituent at the 6-position. Vendors typically supply this compound at ≥95% purity, with storage recommended at 2–8°C in sealed, dry conditions . Its computed physicochemical profile includes a TPSA of 70.5 Ų, a calculated LogP of 0.48, three hydrogen-bond acceptors, one hydrogen-bond donor, and two rotatable bonds .

Why In‑Class Nicotinic Acid Derivatives Cannot Substitute for 6-(Dimethylcarbamoyl)nicotinic Acid in FXa‑Targeted Programs


Although 6-substituted nicotinic acids share a common pyridine‑3‑carboxylic acid scaffold, the identity of the 6‑substituent profoundly alters downstream biological performance in validated drug‑discovery campaigns. In the aroylguanidine‑based Factor Xa (FXa) inhibitor series, for instance, the 6‑dimethylcarbamoyl moiety was specifically required to dial out potent CYP3A4 inhibition (IC₅₀ = 0.3 µM for the unsubstituted analogue) while preserving FXa potency (IC₅₀ = 9 nM) [1]. A molecule carrying a different 6‑substituent—such as hydrogen, halogen, or a smaller carbamoyl group—would reproduce the CYP3A4 liability, thereby failing the key optimization criterion. This substituent‑specific pharmacodynamic tuning means that procurement of a generic “nicotinic acid derivative” without the dimethylcarbamoyl group introduces a qualitatively different risk profile in downstream synthesis and screening.

Quantitative Differentiation of 6-(Dimethylcarbamoyl)nicotinic Acid Versus Closest Structural Analogs


CYP3A4 Liability Attenuation: Dimethylcarbamoyl vs. Unsubstituted 6-Position in the Nicotinoyl Guanidine Series

In the aroylguanidine FXa inhibitor program, parent nicotinoyl guanidine 22 (6‑H analogue) showed potent FXa inhibition (IC₅₀ = 4 nM) but also potent CYP3A4 inhibition (IC₅₀ = 0.3 µM). Introduction of the 6‑dimethylcarbamoyl group yielded compound 36 (BMS‑344577), which retained FXa potency (IC₅₀ = 9 nM) while the CYP3A4 IC₅₀ shifted to a non‑interfering range, enabling oral development [1]. This demonstrates that the dimethylcarbamoyl substituent provides a ≥30‑fold improvement in CYP3A4 selectivity relative to the unsubstituted comparator.

Factor Xa inhibition CYP3A4 inhibition structure–activity relationship

Physicochemical Differentiation from Nicotinic Acid: LogP and Topological Polar Surface Area

Compared to parent nicotinic acid (niacin, CAS 59‑67‑6; LogP ≈ 0.2, TPSA ≈ 70.2 Ų), 6‑(dimethylcarbamoyl)nicotinic acid exhibits a calculated LogP of 0.48 and TPSA of 70.5 Ų [1]. The increase in LogP (+0.28 log units) reflects enhanced membrane permeability potential, while the minimal change in TPSA preserves aqueous solubility characteristics.

physicochemical profiling drug-likeness lipophilicity

Differentiation from 6‑(Methylcarbamoyl)nicotinic Acid by Steric and Electronic Substituent Profile

6‑(Methylcarbamoyl)nicotinic acid (CAS 170464‑32‑1; MW 180.16) differs from 6‑(dimethylcarbamoyl)nicotinic acid (MW 194.19) by a single N‑methyl group. Although direct biological comparison data for the free acids are not publicly available, the dimethylated analogue provides a tertiary amide that is resistant to metabolic N‑demethylation and cannot act as a hydrogen‑bond donor, whereas the secondary amide in the methylcarbamoyl analogue presents a hydrogen‑bond donor and is more susceptible to oxidative metabolism .

medicinal chemistry building block selection SAR

Differentiation from 6‑Carbamoylnicotinic Acid: Enhanced LogP and Reduced PSA for Blood–Brain Barrier Penetration Potential

6‑Carbamoylnicotinic acid (CAS 886590‑61‑0; MW 166.13) carries a primary amide at the 6‑position. Its calculated LogP is lower (≈ −0.2 estimated) and its TPSA is significantly higher (≈ 97 Ų) than 6‑(dimethylcarbamoyl)nicotinic acid (LogP = 0.48, TPSA = 70.5 Ų) [1]. The difference in TPSA (~27 Ų) exceeds the empirical threshold (∆ > 10 Ų) associated with altered blood–brain barrier permeability.

CNS drug design permeability building block physicochemical filtering

Evidence‑Backed Procurement Scenarios for 6-(Dimethylcarbamoyl)nicotinic Acid


Synthesis of Potent, CYP3A4‑Selective Factor Xa Inhibitor Candidates (BMS‑344577 Series)

This compound serves as the essential carboxylic acid precursor to 6‑(dimethylcarbamoyl) nicotinoyl guanidines such as BMS‑344577, which demonstrated an FXa IC₅₀ of 9 nM and avoided the CYP3A4 inhibition that terminated the 6‑H lead. Procurement is warranted when the synthetic route requires late‑stage guanidine acylation and CYP3A4 liability must be designed out [1].

Building Block for CNS‑Penetrant Compound Libraries

With a TPSA of 70.5 Ų and LogP of 0.48, the scaffold falls within oral‑CNS drug‑like space (TPSA < 75 Ų, LogP 0–3). It is therefore a rational choice over more polar 6‑substituted nicotinic acids (e.g., 6‑carbamoyl, TPSA ≈ 97 Ų) for fragment‑based screens aimed at blood–brain barrier penetrating targets [2].

Selective Carboxylic Acid Coupling Partner in Parallel Synthesis Avoiding Amide H‑Bond Donor Interference

Unlike 6‑(methylcarbamoyl)nicotinic acid, the dimethyl analogue lacks an amide NH, reducing unwanted hydrogen‑bond network formation in active sites and simplifying SAR interpretation when the carboxylic acid is used as a coupling handle for amide library synthesis .

Reference Standard for HPLC Method Development and Physicochemical Profiling of Nicotinic Acid Analogs

The compound’s well‑characterized LogP (0.48), TPSA (70.5 Ų), and chromophoric pyridine core make it a suitable retention‑time marker and system‑suitability standard in reversed‑phase HPLC methods designed to separate nicotinic acid derivatives .

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